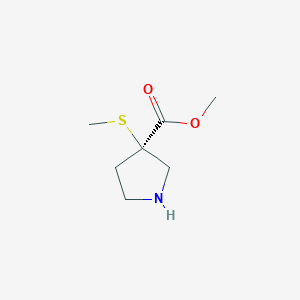
Methyl (R)-3-(methylthio)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a methylthio group attached to the pyrrolidine ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with methylthio reagents. One common method is the formal hydro/deuteromethylthiolation of alkenes using dimethyl (methylthio)sulfonium trifluoromethanesulfonate as the stimulator and sodium borohydride or sodium deuteride as the hydrogen or deuterium source . This method provides a mild, transition metal-free route to synthesize methylthioethers from unactivated alkenes.
Industrial Production Methods: Industrial production of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding pyrrolidinecarboxylate derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrrolidinecarboxylate derivatives.
Substitution: Formation of substituted pyrrolidinecarboxylates with various functional groups.
科学研究应用
Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, including the inhibition of enzymes and modulation of signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function.
相似化合物的比较
Methyl 2-(methylthio)propionate: Similar in structure but with a different carbon backbone.
Methylthio-DADMe-Immucillin-A: A compound with a methylthio group used in anti-cancer research.
Uniqueness: Methyl (3R)-3-(methylthio)-3-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC 名称 |
methyl (3R)-3-methylsulfanylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-4-8-5-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |
InChI 键 |
GEGOSBPKDSOSGF-SSDOTTSWSA-N |
手性 SMILES |
COC(=O)[C@]1(CCNC1)SC |
规范 SMILES |
COC(=O)C1(CCNC1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


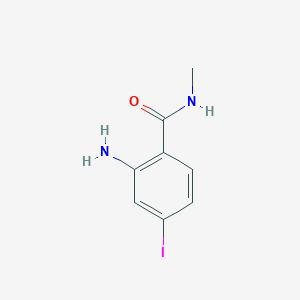
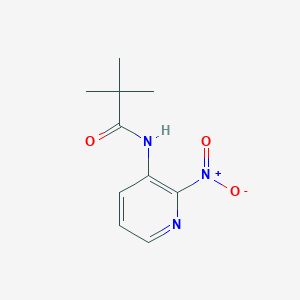

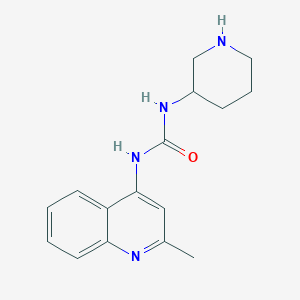
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)


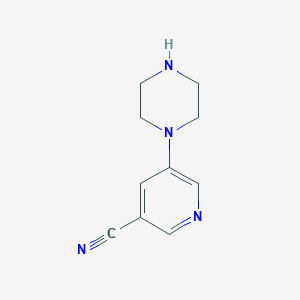

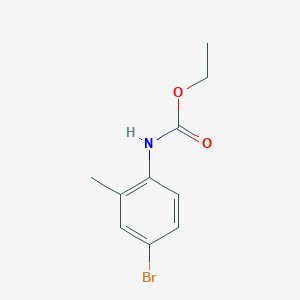
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

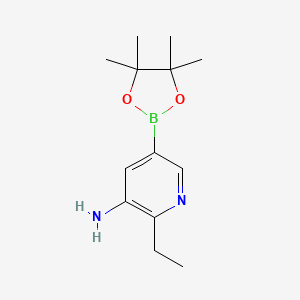
![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
